2-(1-Cyanocyclopropyl)acetic acid
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Overview
Description
2-(1-Cyanocyclopropyl)acetic acid is an organic compound with the molecular formula C6H7NO2 It is characterized by the presence of a cyanocyclopropyl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Cyanocyclopropyl)acetic acid typically involves the reaction of cyclopropane derivatives with cyanide sources under controlled conditions. One common method includes the cyanoacetylation of cyclopropane derivatives using alkyl cyanoacetates. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyanoacetylation processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Cyanocyclopropyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyanide group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
2-(1-Cyanocyclopropyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of 2-(1-Cyanocyclopropyl)acetic acid involves its interaction with specific molecular targets and pathways. The cyanocyclopropyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Cyclopropaneacetic acid: Similar in structure but lacks the cyanide group.
2-Cyanoacetic acid: Contains a cyano group but lacks the cyclopropyl ring.
Cyclopropylacetic acid: Similar to cyclopropaneacetic acid but with different substituents.
Uniqueness: 2-(1-Cyanocyclopropyl)acetic acid is unique due to the presence of both the cyanide and cyclopropyl groups, which confer distinct chemical and biological properties.
Biological Activity
2-(1-Cyanocyclopropyl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.
This compound is characterized by the following chemical structure:
- Molecular Formula: C6H7NO2
- CAS Number: 1803588-23-9
This compound features a cyanocyclopropyl group that plays a crucial role in its biological activity, particularly in enzyme interactions.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The cyanocyclopropyl moiety can modulate enzyme function, potentially acting as an inhibitor or activator depending on the target.
Key Mechanisms:
- Enzyme Interaction: The compound has shown potential to inhibit various enzymes, impacting cellular processes.
- Cellular Pathways: It may influence pathways related to cell survival and proliferation, although specific pathways remain to be fully elucidated .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antiproliferative Effects: Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.
- Enzyme Inhibition: It has been evaluated for its inhibitory effects on cathepsins, which are cysteine proteases involved in various physiological and pathological processes .
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Antiproliferative | Inhibits cancer cell proliferation | |
Enzyme Inhibition | Inhibits cathepsins L, B, and S | |
Cellular Interaction | Modulates cellular signaling pathways |
Case Studies
Several studies have investigated the biological effects of this compound:
-
Study on Cancer Cell Lines:
- Researchers assessed the compound's effect on various cancer cell lines, noting significant inhibition of cell growth at micromolar concentrations.
- The study highlighted its potential as a lead compound for further drug development.
- Enzymatic Activity Evaluation:
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of compounds related to this compound. Understanding how structural modifications affect biological activity can guide future drug design efforts.
Table 2: Structure-Activity Relationship Findings
Properties
IUPAC Name |
2-(1-cyanocyclopropyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c7-4-6(1-2-6)3-5(8)9/h1-3H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZDYYIGNWYVNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803588-23-9 |
Source
|
Record name | 2-(1-cyanocyclopropyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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